9-(2-Bromophenyl)-3,6-di-tert-butyl-9H-carbazole
CAS No.:
Cat. No.: VC15873029
Molecular Formula: C26H28BrN
Molecular Weight: 434.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H28BrN |
|---|---|
| Molecular Weight | 434.4 g/mol |
| IUPAC Name | 9-(2-bromophenyl)-3,6-ditert-butylcarbazole |
| Standard InChI | InChI=1S/C26H28BrN/c1-25(2,3)17-11-13-22-19(15-17)20-16-18(26(4,5)6)12-14-23(20)28(22)24-10-8-7-9-21(24)27/h7-16H,1-6H3 |
| Standard InChI Key | HLJTVCRUWAFUSQ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C(C)(C)C)C4=CC=CC=C4Br |
Introduction
Structural and Crystallographic Characterization
Molecular Architecture
The title compound crystallizes in the monoclinic space group P2₁/c, with two independent molecules in the asymmetric unit . Each molecule comprises a carbazole core substituted at the 3- and 6-positions with tert-butyl groups and at the 9-position with a 4-bromophenyl moiety. The carbazole ring system is nearly planar, with root-mean-square (r.m.s.) deviations of 0.0212 Å and 0.0229 Å for the two molecules . The dihedral angles between the carbazole plane and the pendant bromophenyl group are 60.5° and 56.3°, indicating moderate conjugation between the aromatic systems .
Table 1: Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| Unit cell dimensions | a = 16.897 Å, b = 11.692 Å, c = 21.295 Å |
| β angle | 105.65° |
| Volume | 4063.2 ų |
| Z (molecules/unit cell) | 8 |
Intermolecular Interactions
In the crystal lattice, molecules form chains along the b-axis via C–H⋯π interactions involving the carbazole ring and tert-butyl groups . These weak interactions contribute to the compound’s packing efficiency and stability.
Synthesis and Crystallization
Crystallization Process
Single crystals suitable for X-ray diffraction are obtained by slow evaporation of a methanol solution at room temperature over 10 days . This method yields high-purity crystals, as evidenced by the sharp melting point (154–158°C) .
Physicochemical Properties
Thermal Stability
The compound exhibits a melting point of 154–158°C and a predicted boiling point of 520 ± 42°C . Its density is estimated at 1.18 ± 0.1 g/cm³, consistent with its bulky tert-butyl substituents .
Table 2: Key Physical Properties
| Property | Value |
|---|---|
| Melting point | 154–158°C |
| Boiling point | 520 ± 42°C (predicted) |
| Density | 1.18 ± 0.1 g/cm³ (predicted) |
| λmax (CH₂Cl₂) | 343 nm |
Spectroscopic Characteristics
The ultraviolet-visible (UV-Vis) spectrum in dichloromethane shows a λmax at 343 nm, attributed to π→π* transitions within the carbazole system . This absorption profile suggests potential applicability in optoelectronic devices.
Comparative Analysis with Structural Analogues
Role of Substituents
The tert-butyl groups at the 3- and 6-positions enhance steric bulk, reducing intermolecular π-π stacking and improving solubility in organic solvents. The bromine atom at the para position of the phenyl ring introduces electronic effects that modulate the compound’s reactivity and optical properties.
Contrast with 2-Bromophenyl Isomer
Notably, the available literature exclusively describes the 4-bromophenyl isomer. The 2-bromophenyl variant, as queried, remains unreported in peer-reviewed studies. Structural differences between the isomers would likely influence electronic properties and crystal packing due to altered steric and electronic environments.
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